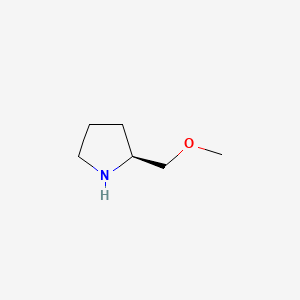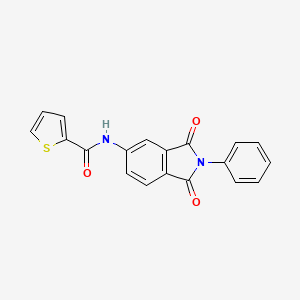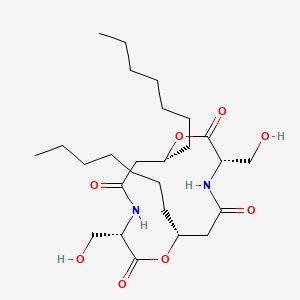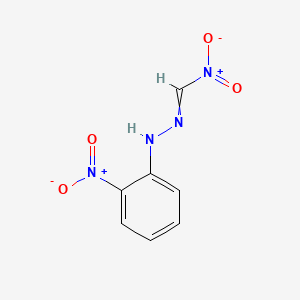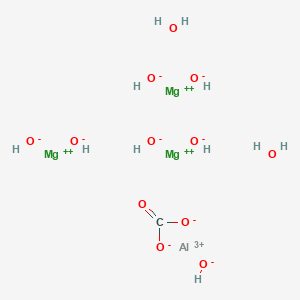
Almagate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate compound with the chemical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O . It is primarily used as an antacid to neutralize stomach acid and provide relief from conditions such as heartburn, gastritis, and ulcers . This compound was first described in 1984 and has since been recognized for its high acid-neutralizing capacity and low sodium content .
Applications De Recherche Scientifique
Almagate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Almagate works by directly neutralizing stomach acid. It reacts with hydrochloric acid (HCl) in the stomach to form water and metal chlorides, effectively reducing acidity. This action helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers. Additionally, this compound increases bicarbonate ions and prostaglandins, which confer cytoprotective effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Almagate plays a significant role in biochemical reactions by neutralizing gastric acid. It interacts with hydrochloric acid in the stomach to form water and salts, thereby reducing acidity. This compound also inhibits the activity of pepsin, an enzyme that breaks down proteins in the stomach, by increasing the pH to levels where pepsin is less active . Additionally, this compound has been shown to adsorb bile acids, which can contribute to its therapeutic effects in conditions like gastroesophageal reflux disease .
Cellular Effects
This compound influences various cellular processes by altering the pH environment within the stomach. This change in pH can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the neutralization of gastric acid by this compound can lead to reduced activation of acid-sensitive signaling pathways, which may help in alleviating symptoms of acid-related disorders . Furthermore, the inhibition of pepsin activity by this compound can protect the gastric mucosa from proteolytic damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It neutralizes hydrochloric acid by forming water and salts, which increases the pH of the stomach contents. This higher pH environment inhibits the activity of pepsin, reducing its ability to break down proteins . This compound also binds to bile acids, preventing their reabsorption and reducing their irritating effects on the gastric mucosa . These interactions contribute to the overall therapeutic effects of this compound in treating acid-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal storage conditions, but its acid-neutralizing capacity can decrease if exposed to moisture. In vitro studies have shown that this compound can maintain a pH of 4 for an extended period, indicating its prolonged buffering capacity . Long-term studies in vivo have demonstrated that this compound can effectively reduce gastric acidity and protect the gastric mucosa over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively neutralizes gastric acid and inhibits pepsin activity without causing significant adverse effects . At higher doses, this compound can lead to alkalosis, a condition characterized by an excessively high pH in the body. This highlights the importance of using appropriate dosages to achieve the desired therapeutic effects while minimizing the risk of adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to acid-base balance and bile acid metabolism. It interacts with hydrochloric acid to form water and salts, which are then excreted from the body. This compound also binds to bile acids, preventing their reabsorption and promoting their excretion . These interactions help to reduce gastric acidity and protect the gastric mucosa from bile acid-induced damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization in the stomach allows it to effectively neutralize gastric acid and inhibit pepsin activity . Its distribution within the gastrointestinal tract ensures that it exerts its therapeutic effects where they are needed most.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric lumen, where it interacts with gastric acid and pepsin. It does not undergo significant absorption into the bloodstream, which minimizes systemic effects and potential toxicity . This localized action allows this compound to effectively neutralize gastric acid and protect the gastric mucosa without affecting other tissues or organs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Almagate can be synthesized by reacting aluminum hydroxide and magnesium hydroxide with sodium bicarbonate in purified water. The reaction mixture is heated to 95-100°C and stirred vigorously for 6-8 hours. After cooling to room temperature, the mixture is filtered, washed with pure water, and dried to obtain this compound .
Industrial Production Methods: In an industrial setting, this compound is produced by dissolving aluminum chloride hexahydrate and magnesium chloride hexahydrate in water to form a mixed salt solution. Sodium carbonate is then added dropwise to the heated solution, resulting in the formation of this compound. The product is filtered, washed, and dried to achieve a high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Almagate primarily undergoes neutralization reactions with gastric acid (hydrochloric acid) to form water and neutral salts . It also exhibits buffering capacity in the pH range of 3-5, making it effective for longer durations .
Common Reagents and Conditions:
Neutralization: this compound reacts with hydrochloric acid in the stomach to form water and metal chlorides.
Buffering: It maintains its buffering capacity even at increasing gastric pH levels.
Major Products Formed:
- Water
- Metal chlorides (e.g., aluminum chloride, magnesium chloride)
Comparaison Avec Des Composés Similaires
Almagate is often compared with other antacid compounds such as aluminum hydroxide, magnesium hydroxide, and magaldrate:
Aluminum Hydroxide: this compound has a higher acid-neutralizing capacity and lower intrinsic sodium content compared to aluminum hydroxide.
Magnesium Hydroxide: this compound maintains its buffering capacity even at increasing gastric pH levels, unlike magnesium hydroxide.
Magaldrate: this compound has a longer duration of action and a lower risk of rebound acidity compared to magaldrate.
Similar Compounds:
- Aluminum hydroxide
- Magnesium hydroxide
- Magaldrate
This compound’s unique properties, such as its high acid-neutralizing capacity, low sodium content, and prolonged buffering capacity, make it a highly effective antacid for managing gastrointestinal conditions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Almagate involves the reaction of aluminum hydroxide, magnesium hydroxide, and citric acid.", "Starting Materials": [ "Aluminum hydroxide", "Magnesium hydroxide", "Citric acid" ], "Reaction": [ "Mix aluminum hydroxide and magnesium hydroxide in a 1:1 ratio in water.", "Add citric acid to the mixture and stir until a gel is formed.", "Heat the gel at 60-80°C for 2-3 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry at 60-80°C.", "The resulting product is Almagate." ] } | |
Numéro CAS |
66827-12-1 |
Formule moléculaire |
CH3AlMgO5-3 |
Poids moléculaire |
146.32 g/mol |
Nom IUPAC |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |
Clé InChI |
NSGJDSJCJMRMEA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
SMILES canonique |
C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |
Autres numéros CAS |
66827-12-1 |
Synonymes |
almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




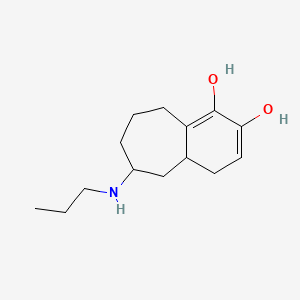
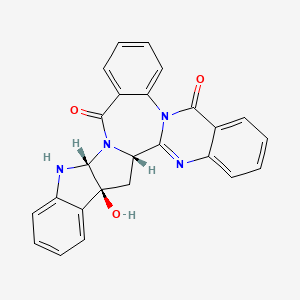
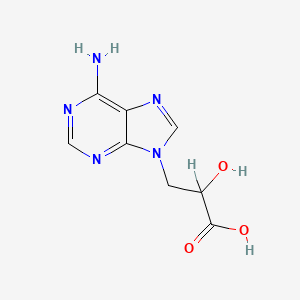
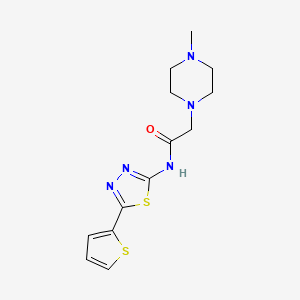
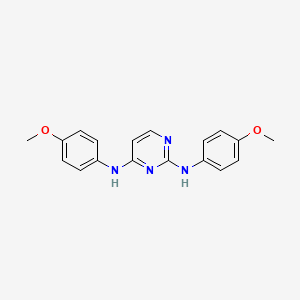
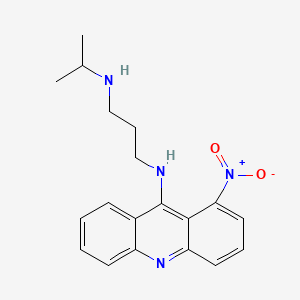
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
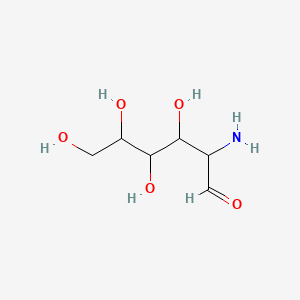
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)
